4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid

Synthetic Chemistry Organic Synthesis Pharmaceutical Intermediate

4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid is a heterocyclic organic compound with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol. It is characterized by a pyrrole ring substituted at the 4-position with a 4-chlorophenyl group and at the 3-position with a carboxylic acid moiety.

Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
CAS No. 122453-98-9
Cat. No. B043839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid
CAS122453-98-9
Synonyms4-(4-CHLORO-PHENYL)-1H-PYRROLE-3-CARBOXYLIC ACID
Molecular FormulaC11H8ClNO2
Molecular Weight221.64 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNC=C2C(=O)O)Cl
InChIInChI=1S/C11H8ClNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-6,13H,(H,14,15)
InChIKeyAQBPGMPHZORECB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid (CAS 122453-98-9): Properties, Procurement, and Comparative Scientific Utility


4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid is a heterocyclic organic compound with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . It is characterized by a pyrrole ring substituted at the 4-position with a 4-chlorophenyl group and at the 3-position with a carboxylic acid moiety [1]. This specific substitution pattern provides a defined molecular scaffold that serves as a versatile building block in pharmaceutical research, particularly as a key intermediate in the synthesis of biologically active molecules, rather than as a final bioactive entity itself .

The Critical Role of Substitution Pattern in 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid's (CAS 122453-98-9) Research Utility


Procurement of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid cannot be substituted with generically similar pyrrole-3-carboxylic acid derivatives due to the critical importance of its exact substitution pattern for specific synthetic applications. The compound's value is not in its own standalone biological activity but in its use as a specific synthetic intermediate. For instance, it has been directly utilized as a reactant under defined conditions to yield 3-(4-chlorophenyl)pyrrole, a product with potential as a building block for further derivatization [1]. Using a closely related analog, such as one with a different halogen or substitution position, would likely fail to yield the intended product or require significant re-optimization of reaction conditions, thereby undermining the purpose and efficiency of the research program. Furthermore, while in-class compounds like 1-substituted pyrrole-3-carboxylic acid derivatives may be used in complex II inhibition for fungicide development, their activity profiles are highly sensitive to specific ortho-substitutions, underscoring that a generic scaffold does not guarantee equivalent function [2].

Quantitative Differentiation Evidence for 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid (CAS 122453-98-9) Relative to Comparators


Synthetic Utility: Decarboxylation to a Specific 3-Arylpyrrole Intermediate

A key functional differentiation for 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid is its demonstrated ability to undergo a specific decarboxylation reaction to yield 3-(4-chlorophenyl)pyrrole. This transformation is not universally applicable to all pyrrole carboxylic acids and is dependent on the exact substitution pattern. In a reported procedure, the target compound is reacted in the presence of C.I. Acid Orange 108 for 2.0 hours, providing the decarboxylated 3-arylpyrrole product [1]. The unsubstituted analog, 1H-pyrrole-3-carboxylic acid, would not yield this specific aryl-substituted product, making this a unique capability.

Synthetic Chemistry Organic Synthesis Pharmaceutical Intermediate

Comparison of Physical Properties with an N-Substituted Analog

The unsubstituted pyrrole nitrogen in 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid (MW 221.64 g/mol) provides a distinct physicochemical profile compared to N-substituted analogs like 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (MW 249.7 g/mol) . This difference in molecular weight is accompanied by significant changes in lipophilicity (cLogP) and hydrogen bonding capacity. The target compound, with its free N-H, possesses an additional hydrogen bond donor, which can be crucial for specific target interactions in medicinal chemistry, whereas the N-substituted comparator lacks this donor.

Medicinal Chemistry Physical Organic Chemistry Lead Optimization

Differential Potential in Generating Structurally Diverse Compound Libraries

The structure of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid presents a superior scaffold for generating diverse analog libraries compared to a more substituted analog like 1-(4-Chlorophenyl)-2-methyl-5-phenyl-1H-pyrrole-3-carboxylic acid. The target compound has three unsubstituted positions on the pyrrole ring (positions 2 and 5, and the 1-position nitrogen) available for chemical modification. In contrast, the comparator is fully substituted on the pyrrole core, limiting further synthetic exploration to functional group manipulations of the existing substituents . This makes the target compound a more versatile 'gateway' building block for exploring chemical space around the 4-(4-chlorophenyl)pyrrole pharmacophore.

Medicinal Chemistry Chemical Biology Diversity-Oriented Synthesis

Synthesis of Pyrrolo[2,3-b]pyridine Scaffolds from a 3-Carboxylic Acid Moiety

The specific orientation of the carboxylic acid at the 3-position of the pyrrole ring, as in 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid, is critical for constructing biologically relevant pyrrolo[2,3-b]pyridine scaffolds . This is in contrast to a positional isomer such as 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid, where the carboxylic acid is located at the 2-position and the aryl group at the 5-position. The 3-carboxylic acid group in the target compound is a key precursor for forming the fused pyridine ring in the desired orientation, a transformation that a 2-carboxylic acid isomer cannot perform without a significantly different and likely lower-yielding synthetic route.

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Optimal Research and Development Application Scenarios for 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic Acid (CAS 122453-98-9)


As a Precursor for Generating Diverse 3-Arylpyrrole Libraries

The most compelling use case for 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid is as a starting material for synthesizing diverse chemical libraries. Its ability to undergo decarboxylation to yield 3-(4-chlorophenyl)pyrrole [1] provides a direct route to a core 3-arylpyrrole scaffold. The compound's multiple reactive sites (the carboxylic acid, the unsubstituted N-H, and the open 2- and 5-positions) make it an ideal platform for diversity-oriented synthesis, enabling the creation of numerous analogs for structure-activity relationship (SAR) studies in medicinal chemistry.

Building Block for Fused Heterocyclic Systems

This compound is a specific building block for the synthesis of biologically relevant fused heterocycles, such as the pyrrolo[2,3-b]pyridine scaffold, a privileged structure in kinase inhibitor research [1]. The precise location of the carboxylic acid group at the 3-position of the pyrrole is essential for these cyclization reactions. This application is not feasible with positional isomers like 5-(3-Chlorophenyl)-1H-pyrrole-2-carboxylic acid, making 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid a strategic choice for medicinal chemists targeting this chemical space.

Physicochemical Probe in Comparative Studies

The unique physicochemical profile of 4-(4-chlorophenyl)-1H-pyrrole-3-carboxylic acid, defined by its free N-H group and lower molecular weight (221.64 g/mol) compared to N-substituted analogs like 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid (249.7 g/mol) , makes it a valuable comparative probe. Researchers investigating the role of hydrogen bonding and lipophilicity in target engagement or pharmacokinetic properties can use this compound as a control or a distinct starting point in their SAR analysis.

Intermediate in the Synthesis of Antifungal Naftifine Analogs

This specific compound has been used as a precursor in the synthesis of pyrrole analogs of the antifungal drug naftifine . The resulting analogs have been evaluated for antifungal activity against clinically relevant strains like Candida albicans and Candida parapsilosis, highlighting the compound's utility as a critical intermediate for developing novel antifungal agents.

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